Product packaging for Hesperetin 3'-O-glucuronide(Cat. No.:)

Hesperetin 3'-O-glucuronide

Cat. No.: B8078314
M. Wt: 478.4 g/mol
InChI Key: PJAUEKWZQWLQSU-WDXLFLMVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Flavonoid Metabolism and Bioavailability

Flavonoids are a diverse group of plant secondary metabolites recognized for their potential health benefits, including antioxidant and anti-inflammatory properties. mdpi.com They are commonly found in plants as glycosides, where a sugar molecule is attached to the flavonoid aglycone (the non-sugar part). sums.ac.ir The bioavailability of flavonoids—the extent to which they are absorbed and become available at the site of action—is generally low and varies significantly between different types of flavonoids. mdpi.comsums.ac.ir

The absorption and metabolism of flavonoids are complex processes. After oral ingestion, flavonoid glycosides are often not absorbed directly. sci-hub.se In the small intestine and colon, gut microbiota play a crucial role by providing enzymes, such as β-glucosidase, that hydrolyze these glycosides into their respective aglycones. sci-hub.se These aglycones, being more lipophilic, can then be absorbed by intestinal cells. sci-hub.se

Once absorbed, flavonoids undergo extensive "first-pass" metabolism, primarily in the small intestine and the liver. nih.govvup.sk This involves Phase I and Phase II metabolic reactions. Phase II reactions, which include glucuronidation, sulfation, and methylation, are the most common. nih.govacs.org These conjugation processes increase the water solubility of the flavonoid metabolites, which facilitates their excretion from the body through bile and urine. mdpi.com Consequently, the forms of flavonoids that circulate in the bloodstream are predominantly these conjugated metabolites, with very few, if any, free aglycones being present. nih.gov

Flavonoid ClassGeneral Bioavailability RankingPrimary Metabolic Conversions
IsoflavonesHighGlucuronidation, Sulfation
FlavanonesModerateGlucuronidation, Sulfation
FlavonolsModerateGlucuronidation, Sulfation, Methylation
CatechinsLow to ModerateGlucuronidation, Sulfation, Methylation
AnthocyaninsLowGlucuronidation, Methylation

Significance of Glucuronidated Metabolites in In Vivo Systems

Glucuronidation is a major Phase II metabolic pathway for flavonoids, catalyzed by UDP-glucuronosyltransferases (UGTs) in the liver and intestinal mucosa. acs.orgnih.gov This process attaches a glucuronic acid molecule to the flavonoid structure, significantly altering its physicochemical properties. The addition of the hydrophilic glucuronic acid moiety increases the molecule's polarity and water solubility, which is a key mechanism for detoxification and elimination of foreign compounds (xenobiotics). mdpi.comnih.gov

For a long time, it was believed that these conjugated metabolites were simply inactive end-products destined for excretion. However, emerging evidence suggests that glucuronidated flavonoids are not biologically inert. vup.sk In fact, since they are the primary forms found circulating in human plasma after flavonoid consumption, it is now proposed that these metabolites may be the actual carriers of the biological effects attributed to the parent flavonoids. nih.gov

The position of glucuronidation on the flavonoid skeleton can critically influence the biological activity of the metabolite. nih.gov Different positional isomers of a flavonoid glucuronide can exhibit distinct interactions with cellular targets, transporters, and enzymes, leading to different physiological effects. nih.gov This highlights the importance of studying individual flavonoid metabolites to understand their specific contributions to health.

Positioning Hesperetin (B1673127) 3'-O-glucuronide within the Hesperidin (B1673128) Metabolic Landscape

Hesperidin is the predominant flavanone (B1672756) glycoside in citrus fruits like oranges and lemons. dovepress.comtandfonline.com Upon consumption, hesperidin is not absorbed intact but is first hydrolyzed by gut bacteria into its aglycone, hesperetin. tandfonline.com Hesperetin is then absorbed and undergoes extensive metabolism, leading to the formation of various conjugated metabolites, primarily glucuronides and sulfates. nih.gov

The two most abundant hesperetin metabolites found in plasma are hesperetin-7-O-glucuronide (H7G) and hesperetin-3'-O-glucuronide (H3'G). nih.govtandfonline.com These are positional isomers, meaning the glucuronic acid moiety is attached at different positions on the hesperetin molecule.

Hesperetin 3'-O-glucuronide (H3'G) : In this metabolite, the glucuronic acid is attached to the 3'-hydroxyl group on the B-ring of the hesperetin structure. cymitquimica.comnih.gov

Hesperetin 7-O-glucuronide (H7G) : Here, the glucuronidation occurs at the 7-hydroxyl group on the A-ring.

Research has shown that the specific position of the glucuronide group dictates the biological activity. For instance, H7G has been shown to have vasodilatory and anti-inflammatory effects, while H3'G appears to lack these specific activities in some experimental models. Furthermore, these two isomers interact differently with ABC transporters, which are proteins that play a key role in the absorption, distribution, and excretion of substances in the body. H7G is a high-affinity substrate for the transporter BCRP, while H3'G does not stimulate its activity, suggesting that their disposition and bioavailability could be affected differently by these transport systems. nih.gov

This compound is therefore a central piece in the puzzle of hesperidin's bioactivity. Its formation, circulation, and specific interactions within the body are critical to deciphering the precise mechanisms behind the health effects of citrus consumption.

CompoundMetabolic RoleKey Characteristics
HesperidinParent CompoundFlavanone glycoside found in citrus; precursor to hesperetin. tandfonline.com
HesperetinAglyconeFormed by hydrolysis of hesperidin in the gut; absorbed and metabolized. tandfonline.com
This compoundMajor MetaboliteCirculating form in plasma; glucuronidation at the 3'-position. nih.gov Lacks vasodilatory activity seen in its isomer.
Hesperetin 7-O-glucuronideMajor MetaboliteCirculating form in plasma; glucuronidation at the 7-position. nih.gov Exhibits vasodilatory and anti-inflammatory effects.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H22O12 B8078314 Hesperetin 3'-O-glucuronide

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-[5-(5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl)-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O12/c1-31-12-3-2-8(13-7-11(25)16-10(24)5-9(23)6-15(16)32-13)4-14(12)33-22-19(28)17(26)18(27)20(34-22)21(29)30/h2-6,13,17-20,22-24,26-28H,7H2,1H3,(H,29,30)/t13?,17-,18-,19+,20-,22+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJAUEKWZQWLQSU-WDXLFLMVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701341533
Record name Hesperetin 3'-O-glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701341533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

478.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Metabolic Pathways and Biotransformation of Hesperetin 3 O Glucuronide

Biosynthesis of Hesperetin (B1673127) 3'-O-glucuronide via Enzymatic Glucuronidation

The biosynthesis of hesperetin 3'-O-glucuronide is catalyzed by the UDP-glucuronosyltransferase (UGT) family of enzymes. nih.govnih.gov These enzymes facilitate the transfer of a glucuronic acid moiety from the cofactor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to the hydroxyl groups of hesperetin. nih.gov This conjugation occurs mainly in the liver and intestines. frontiersin.orgnih.gov

Multiple UGT isoforms have been identified as being responsible for the glucuronidation of hesperetin. nih.govwur.nl The UGT1 and UGT2 families are the most important for the metabolism of xenobiotics like flavonoids. nih.gov Studies using recombinant human UGT enzymes have shown that several isoforms can catalyze this reaction, with significant differences in their efficiency and the position of glucuronidation. nih.govresearchgate.net The major enzymes identified in catalyzing hesperetin glucuronidation include UGT1A1, UGT1A3, UGT1A7, UGT1A8, UGT1A9, UGT1A10, UGT2B7, and UGT2B15. nih.govwur.nl

Among the various UGT isoforms, UGT1A7 exhibits a remarkable specificity for the 3'-hydroxyl group of hesperetin. Research indicates that UGT1A7 almost exclusively produces this compound. nih.govwur.nlresearchgate.net This high degree of regioselectivity distinguishes it from other UGTs that may produce a mixture of glucuronide isomers. While detailed kinetic parameters can vary between studies, the specific action of UGT1A7 underscores its significant role in the directed biosynthesis of this particular metabolite.

UGT1A9 and UGT1A1: These isoforms are major enzymes in hesperetin glucuronidation and convert hesperetin into both 3'-O- and 7-O-glucuronides, although they show a preference for the 3'-position. researchgate.net

UGT1A8 and UGT1A10: These are expressed almost exclusively in the gastrointestinal tract and are effective in conjugating the B-ring of flavonoids. nih.govnih.gov They conjugate both the 3' and 7 positions of hesperetin. nih.govwur.nl

UGT2B7 and UGT2B15: These isoforms also demonstrate the ability to conjugate both hydroxyl positions on the hesperetin molecule. nih.govwur.nl

The varying expression levels and catalytic efficiencies of these UGT isoforms in different tissues, such as the liver and intestine, contribute to the specific metabolite profile observed in vivo. nih.govresearchgate.net

Table 1: Regioselectivity of Human UGT Isoforms in Hesperetin Glucuronidation
UGT IsoformProducts FormedPrimary Product/Preference
UGT1A13'-O-glucuronide, 7-O-glucuronidePreferably 3'-O-glucuronide researchgate.net
UGT1A37-O-glucuronide only7-O-glucuronide nih.gov
UGT1A7Mainly 3'-O-glucuronide3'-O-glucuronide nih.govresearchgate.net
UGT1A83'-O-glucuronide, 7-O-glucuronideBoth positions nih.gov
UGT1A93'-O-glucuronide, 7-O-glucuronidePreferably 3'-O-glucuronide nih.govresearchgate.net
UGT1A103'-O-glucuronide, 7-O-glucuronideBoth positions nih.gov
UGT2B73'-O-glucuronide, 7-O-glucuronideBoth positions nih.gov
UGT2B153'-O-glucuronide, 7-O-glucuronideBoth positions nih.gov

Hesperetin possesses hydroxyl groups at the 3', 5, and 7 positions, but glucuronidation predominantly occurs at the 3' and 7 positions. nih.govwur.nl The 5-hydroxyl group is generally inactive for glucuronidation by UGT1A isoforms. nih.gov The regioselectivity of the UGT enzymes is a critical factor determining the final metabolite profile. The presence of a hydroxyl group on the 3' position of the B-ring, as in hesperetin, is a major determinant that promotes glucuronidation on the B-ring in addition to the A-ring's 7-position. nih.govnih.gov This results in the formation of both this compound and Hesperetin 7-O-glucuronide. nih.gov The ratio of these two major metabolites is dependent on the specific UGT isoforms present in the tissue where metabolism is occurring. nih.gov

Identification and Characterization of UDP-Glucuronosyltransferase (UGT) Isoforms Involved in Hesperetin Glucuronidation

In Vivo Metabolic Fate and Circulation of this compound

Following oral consumption of citrus products rich in hesperidin (B1673128) (the glycoside form of hesperetin), hesperidin is hydrolyzed by gut microbiota in the large intestine to its aglycone, hesperetin. researchgate.net Hesperetin is then absorbed and undergoes extensive metabolism. cambridge.org The primary circulating metabolites in the bloodstream are not the aglycone itself, but its conjugated forms, including this compound and Hesperetin 7-O-glucuronide. researchgate.netnih.gov Studies analyzing human plasma after orange juice intake have confirmed the presence of this compound as one of the main metabolites, with peak plasma concentrations reached several hours after consumption. researchgate.netresearchgate.net

The formation of this compound is a key event during first-pass metabolism. nih.govwur.nl After hesperetin is liberated from its glycoside in the intestine, it is absorbed by intestinal epithelial cells (enterocytes). cambridge.org Within these cells, hesperetin immediately undergoes extensive Phase II conjugation, including glucuronidation, before entering systemic circulation. cambridge.org The intestine is a major site for this metabolic activity due to the expression of various UGT isoforms, including UGT1A1, UGT1A8, and UGT1A10. researchgate.netnih.gov This intestinal metabolism is a crucial factor limiting the systemic bioavailability of the free aglycone, hesperetin, and directly contributes to the circulating pool of this compound. nih.govwur.nlresearchgate.net

Table 2: Compound Names
Compound Name
Hesperetin
This compound
Hesperetin 7-O-glucuronide
Hesperidin
UDP-glucuronic acid
Uridine 5'-diphospho-glucuronic acid

Detection and Quantification of this compound in Biological Fluids (e.g., Plasma, Urine)

The detection and quantification of this compound in biological matrices are crucial for understanding its pharmacokinetics. Advanced analytical techniques are employed to accurately measure its presence in plasma and urine. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography coupled with mass spectrometry (UPLC-MS) are the predominant methods. nih.govnih.govlawdata.com.tw

For instance, a targeted screening strategy using UPLC-ESI-QTOF-MS has been validated for analyzing phenolic metabolites in biological samples. nih.gov This method involves sample preparation steps such as extraction with an acetonitrile:formic acid mixture for plasma, followed by centrifugation, evaporation, and resuspension. nih.gov Urine samples are typically diluted, centrifuged, and filtered before analysis. nih.govlawdata.com.tw The identification of this compound is confirmed by comparing its mass-to-charge ratio (m/z) and fragmentation pattern with authentic standards. nih.govnih.gov

In studies involving rats orally administered hesperidin, this compound was identified as one of the primary glucuronide conjugates in plasma. nih.govacs.org Its concentration, along with Hesperetin-7-O-glucuronide, was determined using liquid chromatography-mass spectrometry (LC-MS). nih.govacs.org Research has shown that after consumption of citrus extracts, this compound is one of several hesperetin-derived metabolites found circulating in the bloodstream and excreted in urine. nih.govresearchgate.net

Table 1: Pharmacokinetic Parameters of Hesperetin Metabolites in Human Plasma

Metabolite Cmax (ng/mL) Tmax (h) AUC (ng·h/mL)
This compound Data varies by study ~6.0 - 8.0 Data varies by study
Hesperetin 7-O-glucuronide Data varies by study ~6.0 - 8.0 Data varies by study
Hesperetin 3'-O-sulfate Data varies by study ~6.0 - 8.0 Data varies by study

Note: Cmax (Maximum Concentration), Tmax (Time to Maximum Concentration), and AUC (Area Under the Curve) values are influenced by the source of hesperidin and individual metabolic differences. Specific values are reported in individual pharmacokinetic studies. nih.govresearchgate.net

Influence of Microbial Metabolism on this compound Formation

The formation of this compound is intrinsically linked to the metabolic activities of the gut microbiota. The precursor molecule, hesperidin, is largely unabsorbable in its native form in the upper gastrointestinal tract. mdpi.comsolabianutrition.com

Gut Microbiota Hydrolysis of Hesperidin to Hesperetin Precursors

Hesperidin, a flavanone (B1672756) glycoside abundant in citrus fruits, is composed of the aglycone hesperetin linked to a rutinose sugar moiety. cambridge.org This sugar group prevents its absorption in the stomach and small intestine. mdpi.comsolabianutrition.com Consequently, hesperidin travels largely intact to the colon, where it is metabolized by the resident gut microbiota. mdpi.comresearchgate.net

Subsequent Biotransformation Pathways Yielding Glucuronidated Metabolites

Once hesperetin is liberated from its sugar moiety by microbial action in the colon, it becomes available for absorption by the colonocytes. mdpi.com Following absorption, hesperetin undergoes extensive first-pass metabolism, primarily through Phase II conjugation reactions in the intestinal epithelium and the liver. cambridge.orgnih.govmonash.edu

The main metabolic pathways are glucuronidation and sulfation. nih.gov Glucuronidation is catalyzed by UDP-glucuronosyltransferases (UGTs), which attach a glucuronic acid moiety to the hydroxyl groups of hesperetin. nih.gov This process results in the formation of various glucuronidated metabolites, including this compound and Hesperetin 7-O-glucuronide. researchgate.netnih.gov Studies have shown that UGT1A7 is a key enzyme that primarily produces this compound, while other UGTs like UGT1A1, UGT1A8, and UGT1A9 can conjugate both the 3' and 7 positions. nih.gov These conjugated metabolites, including this compound, are then released into the bloodstream and are the primary forms of hesperetin found in circulation. researchgate.netcambridge.org

Natural Occurrence and Detection of Hesperetin 3 O Glucuronide

Identification in Animal and Human Biological Matrices

The presence of Hesperetin (B1673127) 3'-O-glucuronide in biological fluids is a direct indicator of hesperidin (B1673128) and hesperetin metabolism. Advanced analytical techniques have enabled its precise identification and quantification in various matrices.

Following the consumption of citrus products, a range of hesperetin metabolites are excreted in human urine, with glucuronides being prominent. nih.gov Targeted metabolomic studies have successfully identified Hesperetin 3'-O-glucuronide as one of the phase-II conjugates present in urinary profiles. nih.gov The identification process often involves comparing the metabolites with synthetic standards to confirm their structure. researchgate.net In studies analyzing urine after orange juice intake, this compound is consistently detected alongside other related compounds like Hesperetin-7-O-glucuronide and hesperetin sulfates. nih.govresearchgate.net The use of techniques such as liquid chromatography-mass spectrometry (LC-MS) is fundamental for the accurate identification of these metabolites from complex biological samples. nih.gov

Table 1: Identification of Hesperetin Metabolites in Human Urine

MetaboliteIdentification StatusAnalytical Method
This compoundIdentifiedTargeted Metabolomics, LC-MS
Hesperetin 7-O-glucuronideIdentifiedTargeted Metabolomics, LC-MS
Hesperetin 3-O-sulfateIdentifiedTargeted Metabolomics, LC-MS
Hesperetin sulfoglucuronideIdentifiedTargeted Metabolomics, LC-MS

Studies in rodent models have been instrumental in confirming the structure and quantifying the levels of hesperidin metabolites in circulation. After oral administration of hesperidin to rats, two primary hesperetin-glucuronides were prepared and identified in plasma: hesperetin-7-O-beta-D-glucuronide and hesperetin-3'-O-beta-D-glucuronide. nih.gov The structural confirmation of these metabolites was achieved through detailed analysis, and their concentrations were determined using liquid chromatography-mass spectrometry (LC-MS). nih.gov Research has shown that both hesperetin-7-O-glucuronide and hesperetin-3'-O-glucuronide are major metabolites in rat plasma, with the concentration of the 7-O-glucuronide isomer being slightly higher than that of the 3'-O-glucuronide isomer. nih.gov In vitro studies using rat liver microsomes have also identified two hesperetin glucuronides as metabolic products. researchgate.net

Table 2: Major Hesperetin Glucuronide Metabolites in Rat Plasma

MetaboliteDetection StatusKey Finding
This compoundIdentified and QuantifiedA primary glucuronide metabolite found in plasma. nih.gov
Hesperetin 7-O-glucuronideIdentified and QuantifiedConcentration found to be slightly higher than this compound. nih.gov

Presence in Botanical Sources and Plant Extracts (e.g., Prosopis farcta)

While primarily known as a metabolite, this compound has also been identified directly in plant extracts. A study characterizing the phenolic compounds in the fresh leaves of Prosopis farcta (Syrian mesquite) using LC-ESI-QTOF-MS/MS analysis successfully identified this compound. cellmolbiol.org This finding indicates that the compound can occur naturally within botanical sources, not just as a product of animal or human metabolism. The characterization was based on its mass-to-charge ratio ([M-H]⁻) and fragmentation patterns. cellmolbiol.org

Table 3: LC-ESI-QTOF-MS/MS Data for this compound in Prosopis farcta

CompoundFormulaRetention Time (min)[M-H]⁻ (Experimental)[M-H]⁻ (Calculated)
This compoundC22H22O1244.721477.1038478.1111

Data sourced from a study on phenolic compounds from Prosopis farcta. cellmolbiol.org

Cellular and Molecular Research on Hesperetin 3 O Glucuronide

Investigation of Adipocyte Differentiation and Metabolic Regulation

Hesperetin (B1673127) 3'-O-glucuronide, a major metabolite of hesperidin (B1673128) found in citrus fruits, has been a subject of investigation for its role in cellular processes, particularly those related to fat cell development and metabolic control.

Research has shown that Hesperetin 3'-O-glucuronide exhibits partial agonistic activity towards Peroxisome Proliferator-Activated Receptor-γ (PPARγ), a key regulator of adipogenesis and lipid metabolism. nih.govjst.go.jp Studies have observed this PPARγ agonist activity at a concentration of 250 μM. tandfonline.comnih.govtandfonline.com The mechanism of PPARγ activation by hesperetin glucuronides, including the 3'-O-glucuronide form, appears to be distinct from that of full agonists like troglitazone, suggesting a different binding interaction with the PPARγ ligand-binding domain. nih.govjst.go.jp While this compound does activate PPARγ, this activity was noted to be present only at high concentrations. tandfonline.com

In line with its PPARγ agonist activity, this compound has been demonstrated to accelerate the differentiation of 3T3-L1 preadipocytes into mature adipocytes. tandfonline.comnih.gov At a concentration of 10 μM, it significantly increased lipid accumulation in these cells when compared to cells without the compound, as observed through Oil Red O staining. tandfonline.com This concentration is notably lower than that required to observe direct PPARγ agonism, suggesting that this compound may target other pathways in addition to PPARγ to promote adipocyte differentiation. tandfonline.comtandfonline.com The addition of 10 μM this compound also induced the expression of adiponectin and C/EBPα, key markers of adipogenesis. tandfonline.com

Research FindingConcentrationCell LineOutcome
PPARγ Agonist Activity250 μM-Observed agonist activity
Adipocyte Differentiation10 μM3T3-L1Accelerated differentiation and increased lipid accumulation
Gene Expression10 μM3T3-L1Induced mRNA expression of adiponectin and C/EBPα

Modulation of Endothelial Cell Function and Inflammatory Responses

The effects of this compound extend to the vascular endothelium, where it influences cell function and inflammatory pathways, particularly in the presence of pro-inflammatory stimuli.

Cellular ProcessCell LineStimulusConcentrationEffect of this compound
PAI-1 LevelsHAECTNF-α1-10 μMSignificant Decrease
Cell MigrationHAECTNF-α1-10 μMSignificant Attenuation
IL-6 ProductionHAECTNF-α1-10 μMDid not counteract TNF-α-induced production
IL-8 ProductionHAECTNF-α1-10 μMDid not counteract TNF-α-induced production

Comparative Bioactivity and Structure-Activity Relationship Studies

Research into the structure-activity relationship of hesperetin metabolites reveals that the location of glucuronidation is a critical determinant of their biological function. Comparative studies between this compound and its isomer, Hesperetin 7'-O-glucuronide, as well as the hesperetin aglycone, have uncovered significant differences in their efficacy in various cellular and physiological models.

The isomeric forms of hesperetin glucuronide, differing only in the attachment point of the glucuronic acid, exhibit remarkably different bioactivities. This highlights the stereo-specificity of the cellular targets and pathways with which these compounds interact.

Studies have demonstrated that Hesperetin 7'-O-glucuronide (HPT7G) possesses hypotensive, vasodilatory, and anti-inflammatory properties, whereas this compound (HPT3'G) shows little to no effect in these areas nih.govresearchgate.netrsc.org.

In studies using spontaneously hypertensive rats (SHRs), intravenous administration of HPT7G resulted in a decrease in blood pressure, an effect not observed with HPT3'G nih.govresearchgate.netrsc.org. Furthermore, in isolated aortic rings from these rats, HPT7G enhanced endothelium-dependent vasodilation in response to acetylcholine. In contrast, HPT3'G had no significant effect on this parameter nih.govresearchgate.net. Neither metabolite affected endothelium-independent vasodilation in response to sodium nitroprusside nih.govresearchgate.net.

The anti-inflammatory activities of these isomers also differ significantly. In rat aortic endothelial cells stimulated with hydrogen peroxide, HPT7G was found to decrease the mRNA expression of intracellular adhesion molecule-1 (ICAM-1) and monocyte chemoattractant protein-1 (MCP-1). HPT3'G, however, had minimal impact on the expression of these inflammatory markers nih.govrsc.org.

Table 1: Comparative Biological Activities of Hesperetin Glucuronide Isomers
Biological ActivityThis compound (HPT3'G)Hesperetin 7'-O-glucuronide (HPT7G)
Hypotensive Effect (in SHRs)Little to no effectDecreased blood pressure
Endothelium-Dependent VasodilationNo significant effectEnhanced vasodilation
Anti-inflammatory (ICAM-1 & MCP-1 mRNA expression)Little to no effectDecreased expression

The position of the glucuronide group also appears to be critical for activity related to bone metabolism. Research has shown that Hesperetin 7'-O-glucuronide (HPT7G) is involved in promoting the differentiation of osteoblasts, the cells responsible for bone formation researchgate.netnih.govresearchgate.net. In primary rat osteoblast cultures, HPT7G enhanced differentiation by significantly increasing alkaline phosphatase (ALP) activity and inducing the mRNA expression of key osteogenic markers such as ALP, Runx2, and Osterix nih.govresearchgate.net. This isomer was also shown to decrease the gene expression of RANKL, a key factor in osteoclast activation, suggesting a role in regulating the balance between bone formation and resorption nih.govresearchgate.net.

In contrast, specific studies detailing the direct effects of this compound on osteoblast differentiation are less prevalent, with the existing comparative literature focusing on vascular and anti-inflammatory activities where it is largely inactive researchgate.net. The demonstrated bioactivity of the 7'-O-glucuronide isomer in this context further underscores the structure-activity relationship dictated by the glucuronidation site researchgate.net.

However, regarding endothelial cell migration induced by TNF-α, the hesperetin aglycone was found to be more potent. At a concentration of 1 μM, hesperetin significantly reduced cell migration by 47.7%, while the effects of the glucuronide metabolites at the same concentration were not statistically significant researchgate.net. It has been noted in other cellular models, such as breast cancer cells, that glucuronide and sulfate conjugates of polyphenols may lack the antiproliferative activities exhibited by their parent aglycones nih.govmdpi.com. In general, the aglycone form often shows more potent biological activity in vitro, though its lower bioavailability compared to its metabolites is a critical consideration nih.govmdpi.com.

Table 2: Comparative Efficacy in Human Aortic Endothelial Cell (HAEC) Models
CompoundEffect on PAI-1 Levels (10 μM)Effect on Cell Migration (1 μM)
This compound17.6% reductionNot statistically significant
Hesperetin 7'-O-glucuronideNo significant effectNot statistically significant
Hesperetin (Aglycone)15% reduction47.7% reduction

Advanced Analytical Methodologies for Hesperetin 3 O Glucuronide Research

Chromatographic and Mass Spectrometric Techniques for Characterization and Quantification

Liquid chromatography coupled with mass spectrometry (LC-MS) stands as the cornerstone for analyzing Hesperetin (B1673127) 3'-O-glucuronide. This hyphenated technique leverages the separation power of chromatography with the sensitive and specific detection capabilities of mass spectrometry. Different configurations of this technology are applied depending on the research objective, from broad metabolite screening to precise quantification.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is a powerful tool for metabolite profiling and identifying the presence of Hesperetin 3'-O-glucuronide in biological samples. In this approach, an HPLC system separates the components of a complex mixture, such as plasma or urine extracts. The separated compounds are then ionized and introduced into a mass spectrometer. A precursor ion corresponding to the mass of this compound is selected and fragmented, and the resulting product ions are detected. This fragmentation pattern serves as a structural fingerprint, enabling confident identification of the metabolite. This technique has been instrumental in broader studies identifying the various phase II conjugates of hesperetin that appear in circulation following the consumption of its parent compounds. researchgate.netresearchgate.net

For highly sensitive and specific quantification, Ultra-Performance Liquid Chromatography coupled with a triple quadrupole mass spectrometer (UPLC-QqQ-MS) is the method of choice. researchgate.net This technique is particularly suited for targeted analysis, where the instrument is specifically programmed to detect this compound and its related metabolites. The use of UPLC allows for faster analysis times and sharper chromatographic peaks compared to conventional HPLC. The triple quadrupole mass spectrometer, operating in Multiple Reaction Monitoring (MRM) mode, provides exceptional selectivity by monitoring a specific precursor-to-product ion transition for the analyte. mdpi.com This minimizes interference from other matrix components, enabling precise quantification even at low concentrations. researchgate.net

Research has established optimized UPLC-QqQ-MS methods for the analysis of hesperetin glucuronides. researchgate.net The limits of detection (LOD) and quantification (LOQ) for this compound have been reported to be as low as 30 nM and 80 nM, respectively. researchgate.net

ParameterDescriptionReference
Chromatographic ColumnPoroshell 120 C18 (100 × 3.0 mm i.d., 2.7 μm) researchgate.net
Mobile PhaseGradient elution with water/formic acid (99:1, v/v) and acetonitrile researchgate.net
Flow Rate0.5 mL min⁻¹ researchgate.net
Detection ModeMultiple Reaction Monitoring (MRM) mdpi.com
Ionization SourceJet Stream Electrospray Ionization (ESI) researchgate.net
Limit of Detection (LOD)30 nM researchgate.net
Limit of Quantification (LOQ)80 nM researchgate.net

For the comprehensive identification of metabolites without relying on authentic standards, high-resolution mass spectrometry (HRMS) is employed. Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry (LC-ESI-QTOF-MS/MS) is a premier HRMS technique used in metabolomics. nih.gov The QTOF analyzer provides a highly accurate mass measurement of both the parent ion and its fragments, typically with an error of less than 5 parts per million (ppm). nih.gov This precision allows for the determination of the elemental formula of the detected compound. The identification of this compound is achieved by matching its exact measured mass to its theoretical exact mass (C₂₂H₂₂O₁₂). nih.gov This technique is invaluable in discovery-phase studies to screen for and tentatively identify a wide range of metabolites in biological samples. nih.govekb.eg

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation

While mass spectrometry provides essential information regarding the mass and elemental composition of this compound, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for its unambiguous structural elucidation. mdpi.com NMR spectroscopy provides detailed information about the atomic arrangement and chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule.

This technique is crucial for confirming the precise location of the glucuronic acid moiety on the hesperetin aglycone. By analyzing the chemical shifts and coupling constants in the NMR spectrum, researchers can differentiate this compound from its isomers, such as Hesperetin 7-O-glucuronide. Advanced two-dimensional (2D) NMR experiments, like Nuclear Overhauser Effect Spectroscopy (NOESY), can further confirm the structure by providing information about the spatial proximity between different parts of the molecule. mdpi.com Therefore, NMR is the gold standard for verifying the structure of synthesized reference standards and for the absolute confirmation of the metabolite's identity.

Strategies for Chemical Synthesis and Preparation of Reference Standards

The accurate quantification of this compound by mass spectrometry-based methods is dependent on the availability of high-purity, certified reference standards. nih.gov These standards are used to create calibration curves against which the concentration of the analyte in an unknown sample can be measured.

Reference standards for this compound are commercially available from various specialized chemical suppliers. acanthusresearch.comsynthose.comqcchemical.com For novel glucuronides or when commercial standards are unavailable, chemical or enzymatic synthesis is required. An effective strategy for preparing flavonoid glucuronides is through enzymatic synthesis. This method often involves incubating the parent aglycone (hesperetin) with a source of UDP-glucuronosyltransferase (UGT) enzymes, which are typically found in liver microsome preparations. researchgate.net In the presence of the co-factor uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA), the UGT enzymes catalyze the transfer of the glucuronic acid moiety to a hydroxyl group on the hesperetin molecule. This process can yield a mixture of isomers, which must then be separated and purified using chromatographic techniques like preparative HPLC. The identity and purity of the final product are then confirmed using the analytical methods described above, including LC-MS and NMR. researchgate.net

IdentifierValueReference
Compound NameThis compound nih.gov
Molecular FormulaC₂₂H₂₂O₁₂ acanthusresearch.comqcchemical.com
Molecular Weight478.41 g/mol qcchemical.com
CAS Number1237479-05-8 acanthusresearch.comqcchemical.com
IUPAC Name(2S,3S,4S,5R,6S)-6-[5-(5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl)-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid nih.gov

Research Perspectives and Future Directions for Hesperetin 3 O Glucuronide Studies

Elucidation of Underexplored Cellular and Molecular Targets and Signaling Pathways

Future investigations into Hesperetin (B1673127) 3'-O-glucuronide should prioritize the identification and characterization of novel cellular and molecular targets. While some studies have implicated its role in modulating inflammatory pathways, a significant number of signaling cascades and cellular receptors remain unexplored.

Key Research Areas:

Orphan Receptors and Novel Binding Partners: A systematic screening of orphan G-protein coupled receptors (GPCRs) and other receptor families could reveal direct molecular targets for Hesperetin 3'-O-glucuronide. Identifying these interactions would provide a more precise understanding of how it initiates cellular responses.

Non-coding RNAs and Epigenetic Modifications: The influence of this compound on the expression and function of non-coding RNAs, such as microRNAs (miRNAs) and long non-coding RNAs (lncRNAs), is a nascent area of research. These molecules are critical regulators of gene expression, and understanding their interplay with this metabolite could uncover new therapeutic avenues. Furthermore, investigating the potential of this compound to induce epigenetic modifications, such as DNA methylation and histone acetylation, could explain its long-term effects on cellular function. mdpi.comnih.gov

Systems-Level Pathway Analysis: Moving beyond single-pathway studies, future research should adopt a systems biology approach. Investigating the crosstalk between pathways known to be modulated by hesperetin and its metabolites, such as the NF-κB and MAPK signaling cascades, will provide a more holistic view of the compound's cellular impact. researchgate.net

Table 1: Potential Underexplored Signaling Pathways for this compound

Pathway CategorySpecific Pathways/Molecules to InvestigatePotential Biological Relevance
Metabolic Regulation AMP-activated protein kinase (AMPK), Sirtuin 1 (SIRT1)Energy homeostasis, cellular stress resistance, longevity
Cellular Stress Responses Unfolded Protein Response (UPR), AutophagyProtein folding and quality control, cellular detoxification
Ion Channel Modulation Transient Receptor Potential (TRP) channelsSensory perception, cellular signaling, ion homeostasis
Nuclear Receptor Activity Peroxisome Proliferator-Activated Receptors (PPARs) beyond PPARγLipid metabolism, inflammation, cellular differentiation

Application of Advanced Omics Technologies (e.g., Metabolomics, Proteomics) to Understand Systemic Impacts

To gain a comprehensive understanding of the systemic effects of this compound, the application of advanced "omics" technologies is indispensable. These approaches can provide an unbiased, global snapshot of the molecular changes induced by this metabolite.

Metabolomics: Untargeted and targeted metabolomic profiling can reveal the broader metabolic consequences of this compound exposure in various biological systems. This can help in identifying novel biomarkers of its activity and understanding its influence on endogenous metabolic pathways. While comprehensive metabolomic studies specifically on this compound are currently limited, the methodologies for such analyses are well-established. nih.gov

Proteomics: Quantitative proteomics can identify changes in the proteome of cells or tissues treated with this compound. This can uncover novel protein targets and signaling networks that are modulated by the compound. For instance, studies on hesperetin co-formulations have successfully utilized proteomics to identify key protein changes in endothelial cells. acs.orgnih.gov A similar targeted proteomics approach for this compound would be highly informative.

Table 2: Potential Applications of Omics Technologies in this compound Research

Omics TechnologyResearch QuestionExpected Outcomes
Metabolomics How does this compound alter the cellular metabolome?Identification of perturbed metabolic pathways and potential biomarkers of efficacy.
Proteomics What are the protein expression changes induced by this compound?Discovery of novel protein targets and signaling pathways.
Transcriptomics Which genes are differentially expressed upon treatment with this compound?Understanding the genomic response and regulatory networks.
Integrative Omics How do the changes in the genome, proteome, and metabolome correlate?A holistic, systems-level understanding of the compound's mechanism of action.

Development of Novel In Vitro and Ex Vivo Research Models for Mechanistic Investigations

To bridge the gap between preclinical findings and human physiology, the development and utilization of more sophisticated in vitro and ex vivo models are crucial for detailed mechanistic investigations of this compound.

3D Cell Culture Models: Three-dimensional (3D) cell culture systems, such as spheroids and organoids, offer a more physiologically relevant environment compared to traditional 2D cell cultures. researchgate.netoxfordglobal.comnih.gov These models better mimic the cell-cell and cell-matrix interactions that occur in vivo, providing a more accurate platform to study the effects of this compound on tissue-like structures.

Organ-on-a-Chip Technology: Microfluidic organ-on-a-chip platforms represent a cutting-edge approach to modeling human organ function in vitro. sciopen.comnih.govmdpi.com These devices can recapitulate the complex microenvironments of organs, including mechanical cues and fluid flow. Utilizing organ-on-a-chip models of the intestine, liver, or vasculature would allow for more precise studies on the absorption, metabolism, and bioactivity of this compound in a human-relevant context.

Advanced Ex Vivo Models: While some ex vivo studies have been conducted, future research could employ more advanced models, such as precision-cut tissue slices from human organs. These models maintain the complex cellular architecture and intercellular communication of the original tissue, offering a powerful tool to study the direct effects of this compound on human tissues.

Table 3: Comparison of Advanced Research Models for this compound Studies

ModelDescriptionAdvantages for this compound Research
3D Spheroids/Organoids Self-assembled 3D cell aggregates that mimic the structure and function of organs.More accurate representation of in vivo cell interactions and responses.
Organ-on-a-Chip Microfluidic devices that recreate the functional units of human organs.Allows for the study of organ-level physiology and pathophysiology in a controlled environment.
Precision-Cut Tissue Slices Thin slices of living tissue that can be maintained in culture for short periods.Preserves the native tissue architecture and cellular heterogeneity for ex vivo testing.

Q & A

Q. How is hesperetin 3'-O-glucuronide identified and quantified in biological matrices?

  • Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with optimized ionization parameters (e.g., negative ion mode for glucuronides). Validate methods using stable isotope-labeled internal standards to account for matrix effects. Metabolites can be identified by characteristic fragmentation patterns (e.g., neutral loss of 176 Da for glucuronides) .

Q. What are the primary metabolic pathways of this compound in humans?

  • Methodological Answer : Conduct in vitro incubation with human liver microsomes or recombinant UDP-glucuronosyltransferases (UGTs) to map phase II metabolism. Compare urinary excretion profiles (e.g., sulfoglucuronides or phenolic acids) post-administration of hesperetin-rich diets. Monitor time-dependent plasma and urine samples using high-resolution MS .

Q. Does this compound comply with Lipinski's Rule of Five for oral bioavailability?

  • Methodological Answer : Calculate physicochemical properties (e.g., molecular weight, logP) using tools like ADMETlab 2.0. This compound violates ≥2 rules (e.g., molecular weight >500 Da), necessitating alternative delivery routes (e.g., intravenous or nanoparticle encapsulation) for therapeutic use .

Q. How does the absorption efficiency of this compound compare to its aglycone form?

  • Methodological Answer : Perform dual-arm pharmacokinetic studies in animal models (e.g., rats) with oral and intravenous dosing. Measure plasma AUC and urinary recovery. Note that glucuronidation reduces intestinal permeability but enhances colonic absorption via bacterial deglycosylation .

Advanced Research Questions

Q. What molecular mechanisms explain the reduced bioactivity of this compound compared to its 7-O-glucuronide counterpart?

  • Methodological Answer : Use molecular docking and dynamics simulations to assess interactions with targets like endothelial nitric oxide synthase (eNOS) or nuclear receptors. The 3'-O-glucuronide’s steric hindrance limits binding affinity, unlike the 7-O-glucuronide, which retains vasodilatory and anti-inflammatory activity .

Q. How can contradictory data on this compound excretion in flavanone-feeding studies be resolved?

  • Methodological Answer : Standardize protocols for dose normalization, matrix effects (e.g., orange juice vs. pure compound), and inter-individual variability (e.g., gut microbiota diversity). Use crossover study designs with controlled diets and larger sample sizes to minimize confounding factors .

Q. What experimental models are suitable for studying the blood-brain barrier (BBB) permeability of this compound?

  • Methodological Answer : Employ co-cultures of brain endothelial cells (e.g., b.END5 or RBE4) with astrocytes or C6 glioma cells. Measure apparent permeability (Papp) in transwell assays and compare to lipophilicity (logD). This compound shows lower BBB penetration than aglycones due to increased polarity .

Q. How does this compound influence endoplasmic reticulum (ER) stress in cancer models?

  • Methodological Answer : Treat cancer cell lines (e.g., A549) with the metabolite and quantify ER stress markers (e.g., GRP78, CHOP) via qPCR or Western blot. Pair with siRNA knockdown of UGT isoforms to confirm glucuronidation-dependent effects .

Q. What analytical challenges arise in distinguishing this compound from isomeric metabolites?

  • Methodological Answer : Optimize chromatographic separation using HILIC or reverse-phase columns with sub-2 µm particles. Confirm structures via NMR (e.g., ¹H and HSQC for anomeric proton signals) and compare with synthesized standards .

Q. Can this compound serve as a prodrug for targeted tissue delivery?

  • Methodological Answer : Evaluate β-glucuronidase-rich tissues (e.g., tumors or inflamed sites) in xenograft models. Administer this compound and measure aglycone release using microdialysis-coupled LC-MS. Compare efficacy to direct aglycone administration .

Data Contradictions and Methodological Gaps

  • Bioavailability Variability : Human studies report urinary recovery ranging from 0–59% for hesperetin metabolites, attributed to inter-individual differences in UGT expression and colonic microbiota .
  • Functional Inactivity : Despite structural similarity to 7-O-glucuronide, the 3'-O-glucuronide lacks hypotensive effects in vivo, suggesting position-specific steric or electronic effects on target engagement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hesperetin 3'-O-glucuronide
Reactant of Route 2
Hesperetin 3'-O-glucuronide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.